N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
Brand Name: Vulcanchem
CAS No.: 911805-54-4
VCID: VC20879171
InChI: InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22)
SMILES: C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C16H13Cl4NO2
Molecular Weight: 393.1 g/mol

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide

CAS No.: 911805-54-4

Cat. No.: VC20879171

Molecular Formula: C16H13Cl4NO2

Molecular Weight: 393.1 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide - 911805-54-4

Specification

CAS No. 911805-54-4
Molecular Formula C16H13Cl4NO2
Molecular Weight 393.1 g/mol
IUPAC Name N-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]formamide
Standard InChI InChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22)
Standard InChI Key FNCVZCLFBSGWSC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Physical and Chemical Properties

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide possesses specific physical and chemical properties that are instrumental in understanding its behavior in various environments and its interactions with biological systems. The compound's physical state and appearance provide important information for its identification and handling in laboratory settings .

The presence of four chlorine atoms in the molecular structure significantly influences the compound's solubility profile, making it more lipophilic and thereby enhancing its ability to penetrate fungal cell membranes. This increased lipophilicity contributes directly to its antifungal efficacy by facilitating access to intracellular targets within fungal pathogens.

Key Properties and Specifications

The compound is available commercially with a purity exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC), ensuring reliability in research applications . This high level of purity is essential for accurate experimental results, particularly in pharmacological and toxicological studies where trace impurities could confound findings .

PropertyValue/DescriptionSource
CAS Number911805-54-4
Molecular FormulaC16H13Cl4NO2
Molecular Weight393.1 g/mol
Purity>95% (HPLC)
Product FormatNeat
Product TypeImpurity Reference Standard
API FamilyMiconazole Nitrate, Miconazole
Drug TypeAntifungal

This table summarizes the fundamental properties of N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide, providing researchers with essential information for its identification, classification, and application in various research contexts.

Biological Activity and Mechanism of Action

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide exhibits potent antifungal activity through multiple mechanisms that collectively disrupt fungal cell function and viability. The compound's primary mode of action involves inhibiting fungal cell wall synthesis, a critical process for fungal growth and survival. This inhibition compromises the structural integrity of fungal cells, rendering them vulnerable to osmotic stress and eventual lysis.

In addition to targeting cell wall synthesis, the compound also disrupts membrane integrity in fungal cells. This dual mechanism of action increases its effectiveness against a broad spectrum of fungal pathogens and potentially reduces the likelihood of resistance development . The compound's structural features, particularly the presence of multiple chlorine atoms, enhance its lipophilicity, allowing better penetration into fungal cells and improving access to intracellular targets.

Structure-Activity Relationship

The antifungal efficacy of N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is closely linked to its specific structural features. The presence of two dichlorophenyl groups in a particular spatial arrangement contributes significantly to its biological activity. The chlorine substituents at the 2,4-positions of the phenyl rings increase the compound's lipophilicity, facilitating its passage through fungal cell membranes and enhancing its concentration at intracellular target sites.

The methoxy linkage between the dichlorophenyl groups provides conformational flexibility that may allow the molecule to adapt its three-dimensional structure for optimal interaction with target enzymes or cellular components in fungal cells. This structural feature distinguishes it from related antifungal compounds and may account for its enhanced efficacy against certain fungal pathogens .

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide serves multiple important functions in the field of pharmaceutical research and development. Its primary application is as a reference standard in analytical chemistry, particularly in studies related to antifungal medications and their metabolites . Given its structural similarity to Miconazole and other azole antifungals, it provides researchers with a valuable tool for comparative analyses and method development .

The compound is extensively utilized in pharmacokinetic studies focusing on the absorption, distribution, metabolism, and excretion profiles of antifungal agents. These studies are crucial for understanding how structural modifications affect the pharmacological behavior of antifungal compounds and for developing more effective therapeutic agents with improved bioavailability and reduced side effects .

Drug Interaction Studies

Another significant application of N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide is in drug interaction studies involving cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism, and understanding how antifungal agents interact with them is essential for predicting potential drug-drug interactions in clinical settings. The compound's structural features make it particularly valuable for investigating the specific interactions between azole antifungals and various cytochrome P450 isoforms .

Research utilizing this compound contributes to the broader understanding of structure-activity relationships in antifungal drug development, potentially guiding the design of next-generation antifungal agents with enhanced efficacy and improved safety profiles . The insights gained from such studies are especially valuable given the increasing challenges posed by antifungal resistance and the limited arsenal of effective antifungal medications .

Comparative Analysis with Other Antifungal Compounds

The compound exhibits enhanced antifungal properties compared to related medications due to its specific molecular architecture. The strategic positioning of chlorine atoms and the methoxy linkage potentially allows for stronger interactions with target enzymes in fungal cells, resulting in improved antifungal efficacy against certain pathogens.

Structural Comparison with Related Antifungals

CompoundKey Structural FeaturesPrincipal DifferencesSource
N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamideFormamide group, two dichlorophenyl moieties, methoxy linkageSpecific arrangement of dichlorophenyl groups and methoxy substitution
MiconazoleImidazole ring, dichlorophenyl groupsContains imidazole instead of formamide, different spatial arrangement
ClotrimazoleImidazole ring, chlorophenyl groupDifferent halogenation pattern, imidazole core structure
KetoconazoleImidazole moiety, complex structureMore extensive structural differences, different pharmacokinetic profile

This comparative analysis highlights the structural relationships between N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide and clinically established antifungal medications, emphasizing the unique features that contribute to its specific biological properties and potential advantages in certain research applications .

Synthesis and Manufacturing Considerations

The synthesis of N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide involves complex organic chemistry procedures that require careful control of reaction conditions and purification steps. Multiple synthetic routes can be employed to produce this compound, each with specific advantages and limitations depending on the available starting materials, desired scale of production, and required purity level.

The synthesis typically involves forming the complex ethylene backbone with attached formamide and methoxy-substituted dichlorophenyl groups. Precise reaction conditions are essential to ensure the correct stereochemistry and attachment points of the various functional groups, particularly the dichlorophenyl moieties and the methoxy linkage.

Quality Control and Analytical Methods

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide represents a significant chemical entity in the field of antifungal research, with unique structural features that contribute to its biological activity and applications as a reference standard . Its structural similarity to established antifungal medications, combined with specific modifications that enhance certain properties, makes it valuable for comparative studies and the development of improved analytical methods .

The ongoing challenges in antifungal therapy, including increasing resistance to existing medications and the need for agents with improved safety profiles, underscore the importance of continued research in this area . N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide and related compounds may serve as important templates for the development of next-generation antifungal agents with enhanced efficacy against resistant strains and reduced side effects .

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